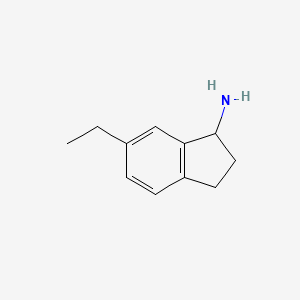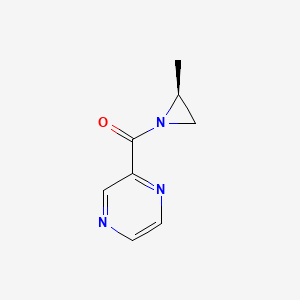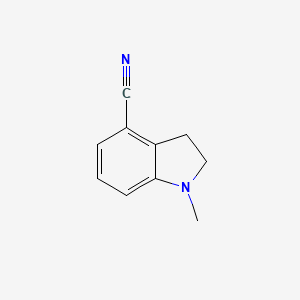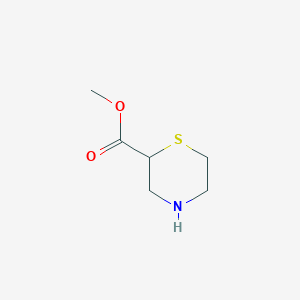![molecular formula C8H6F2N2 B11917630 6,8-Difluoro-3-methylimidazo[1,5-A]pyridine](/img/structure/B11917630.png)
6,8-Difluoro-3-methylimidazo[1,5-A]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,8-Difluoro-3-methylimidazo[1,5-A]pyridine is a heterocyclic compound that belongs to the imidazo[1,5-A]pyridine family. This compound is characterized by the presence of two fluorine atoms at the 6th and 8th positions and a methyl group at the 3rd position on the imidazo[1,5-A]pyridine ring. The unique structure of this compound makes it an interesting subject for research in various fields, including medicinal chemistry, organic synthesis, and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Difluoro-3-methylimidazo[1,5-A]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of 2,3-diaminopyridine with a suitable fluorinated aldehyde or ketone, followed by cyclization under acidic or basic conditions. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide and catalysts like trifluoroacetic acid or p-toluenesulfonic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH can optimize the production process. Additionally, purification techniques like recrystallization or chromatography are employed to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
6,8-Difluoro-3-methylimidazo[1,5-A]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to remove fluorine atoms or reduce double bonds.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms, where nucleophiles like amines or thiols replace the fluorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols in solvents like dimethyl sulfoxide or acetonitrile.
Major Products
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of de-fluorinated or reduced imidazo[1,5-A]pyridine derivatives.
Substitution: Formation of substituted imidazo[1,5-A]pyridine derivatives with various functional groups.
Aplicaciones Científicas De Investigación
6,8-Difluoro-3-methylimidazo[1,5-A]pyridine has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of pharmaceutical agents, particularly in the design of anti-cancer and anti-inflammatory drugs.
Organic Synthesis: The compound is used as a building block in the synthesis of more complex molecules, including natural products and polymers.
Material Science: Due to its unique electronic properties, it is explored for use in optoelectronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mecanismo De Acción
The mechanism of action of 6,8-Difluoro-3-methylimidazo[1,5-A]pyridine depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors. The fluorine atoms can enhance binding affinity and selectivity by forming strong interactions with the target. The compound may also participate in electron transfer processes, influencing biological pathways and cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
- 6,8-Difluoro-3-methylimidazo[1,2-A]pyridine
- 6,8-Difluoro-3-methylimidazo[4,5-B]pyridine
- 6,8-Difluoro-3-methylimidazo[1,5-C]pyridine
Uniqueness
6,8-Difluoro-3-methylimidazo[1,5-A]pyridine is unique due to its specific substitution pattern and ring structure. The position of the fluorine atoms and the methyl group significantly influence its chemical reactivity and biological activity. Compared to other imidazo[1,5-A]pyridine derivatives, this compound may exhibit distinct electronic properties and binding interactions, making it valuable for targeted applications in drug design and material science.
Propiedades
Fórmula molecular |
C8H6F2N2 |
|---|---|
Peso molecular |
168.14 g/mol |
Nombre IUPAC |
6,8-difluoro-3-methylimidazo[1,5-a]pyridine |
InChI |
InChI=1S/C8H6F2N2/c1-5-11-3-8-7(10)2-6(9)4-12(5)8/h2-4H,1H3 |
Clave InChI |
RBIGXIRLGDBFFP-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC=C2N1C=C(C=C2F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5H-Pyrrolo[3,4-f]benzoxazole](/img/structure/B11917563.png)











![3,7-Dihydro-2H-thieno[3,2-f]indole](/img/structure/B11917635.png)

